2-Fluoro-2-phenylpentan-1-amine
Description
Properties
IUPAC Name |
2-fluoro-2-phenylpentan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FN/c1-2-8-11(12,9-13)10-6-4-3-5-7-10/h3-7H,2,8-9,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AERHKWLHVDHVSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CN)(C1=CC=CC=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Amines are known to interact with various biological targets, including receptors and enzymes. The specific targets would depend on the structure and properties of the amine, in this case, 2-Fluoro-2-phenylpentan-1-amine.
Mode of Action
Amines generally interact with their targets through various mechanisms, such as acting as agonists or antagonists at receptors, or as substrates or inhibitors of enzymes. The specific mode of action of this compound would depend on its specific targets.
Biochemical Pathways
Amines can affect various biochemical pathways depending on their specific targets. The downstream effects would depend on the specific pathways affected by this compound.
Pharmacokinetics
The pharmacokinetic properties of amines can vary widely depending on their specific structures. The bioavailability of this compound would depend on its specific ADME properties.
Comparison with Similar Compounds
2-(2-Fluorophenyl)propan-2-amine
- Structure : Tertiary amine with a propane backbone and a 2-fluorophenyl group at C2.
- Molecular Formula : C₉H₁₁FN (vs. C₁₁H₁₄FN for the target compound).
- Key Differences :
- Shorter carbon chain (propane vs. pentane), reducing lipophilicity.
- Tertiary amine (C2 substitution) vs. primary amine (C1 in the target), leading to lower basicity and steric hindrance differences.
- Applications : Used in synthetic intermediates; CAS 74702-88-8 .
2-[2-(Trifluoromethyl)phenyl]cyclopentan-1-amine
2,2-Diphenylethan-1-amine
Chlorinated Analogs (e.g., 2-Chloro-N-methylpentan-1-amine)
- Structure : Chlorine substituent on a pentan backbone with a methylated amine.
- Key Differences :
- Chlorine’s larger size and lower electronegativity compared to fluorine may reduce polarity but increase van der Waals interactions.
- Methylation of the amine alters solubility and metabolic pathways .
Preparation Methods
Site-Selective Fluorination of Alkyl Chains
A modern approach to incorporate fluorine at unactivated C(sp³)–H bonds uses copper(I)-catalyzed fluorination with Selectfluor as the fluorine source. This method allows selective fluorination at β to ζ positions (two to six carbon atoms away from a carbonyl group), which is relevant for fluorinating the 2-position in phenylpentan-1-amine derivatives.
- Method : Copper(I) salt catalyzes site-selective fluorination using Selectfluor.
- Substrate scope : Ketones, esters, and amides with unactivated C(sp³)–H bonds.
- Advantages : High site selectivity, late-stage functionalization potential.
- Relevance : Enables introduction of fluorine at the 2-position of phenylpentan-1-amine precursors by fluorinating the corresponding ketone or amide intermediate.
α-Halogenation Followed by Amination and Catalytic Hydrogenation
This classical approach involves:
- Step 1: α-Halogenation of propiophenone derivatives (or related ketones) to introduce a halogen (e.g., chlorine or fluorine) at the α-position.
- Step 2: Amination by nucleophilic substitution of the halogen with an amine source.
- Step 3: Catalytic hydrogenation to reduce intermediate oximes, hydrazones, or imines to the corresponding amine.
Preparation via Oxime Intermediates
A detailed process involves:
- Formation of oxime : Reaction of 1-phenyl-1-hydroxy-2-propanone with hydroxylamine salts in the presence of a base, typically at temperatures between 0 °C and 30 °C.
- Isolation : The oxime is extracted using organic solvents like di-n-butyl ether or toluene, dried over anhydrous sodium sulfate, and purified by evaporation.
- Reduction : Catalytic hydrogenation of the oxime using nickel-aluminum catalysts to yield the corresponding amino alcohol or amine.
- Resolution : Separation of stereoisomers by forming salts with organic acids (e.g., acetic acid, benzoic acid) to isolate the desired isomer.
- Final step : Conversion of the free base amine to salts with inorganic acids for stability and handling.
This method is adaptable to fluorinated analogs by incorporating fluorine in the ketone precursor or during the reduction step.
Decarboxylative Fluorination of β-Ketoacids
An alternative fluorination strategy involves:
- Starting material : β-Ketoacids as substrates.
- Fluorination reagent : N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
- Mechanism : Electrophilic fluorination followed by decarboxylation to yield α-fluoroketones.
- Conditions : Transition-metal-free, often in mixed solvent systems (MeCN/H₂O) with bases like Cs₂CO₃.
- Yields : Good yields for both electron-rich and electron-deficient substrates.
- Application : The α-fluoroketone intermediates can be further transformed into amines via reductive amination or other amination techniques.
This method offers a route to fluorinated ketones that serve as precursors for 2-fluoro-2-phenylpentan-1-amine synthesis.
Summary Data Table of Preparation Methods
| Method | Key Steps | Reagents/Catalysts | Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Copper(I)-catalyzed site-selective fluorination | Fluorination of unactivated C(sp³)–H bonds | Copper(I) salt, Selectfluor | Mild, room temperature | High site-selectivity, late-stage | Requires suitable substrate |
| α-Halogenation → Amination → Hydrogenation | Halogenation, nucleophilic substitution, reduction | Halogen source, amine, Ni-Al catalyst | 0–30 °C, organic solvents | Established, stereocontrol possible | Multi-step, handling halogens |
| Oxime intermediate route | Oximation, isolation, catalytic hydrogenation | Hydroxylamine salts, Ni-Al catalyst | 0–30 °C, organic solvents | Purification via salt formation | Requires careful pH and temp control |
| Decarboxylative fluorination of β-ketoacids | Electrophilic fluorination, decarboxylation | NFSI or Selectfluor, base (Cs₂CO₃) | Room temperature, MeCN/H₂O | Transition-metal-free, good yields | Limited to β-ketoacid substrates |
Research Findings and Notes
- The copper(I)-initiated fluorination method shows promise for site-specific fluorination in complex molecules, enabling selective 2-position fluorination in phenylpentan-1-amine derivatives.
- The oxime reduction method allows for stereochemical control and is scalable, but requires careful control of reaction parameters and purification steps.
- Decarboxylative fluorination provides a metal-free alternative to introduce fluorine, which can then be converted to amines via standard amination protocols.
- The choice of method depends on substrate availability, desired stereochemistry, and scale of synthesis.
Q & A
Basic Research Question
- Neuropharmacology : Acts as a chiral building block for dopamine or serotonin receptor ligands.
- Enzyme Inhibition : Fluorine enhances metabolic stability, making it useful for protease or kinase inhibitors.
- Prodrug Development : The amine group facilitates conjugation with targeting moieties.
Case studies show fluorinated amines improve blood-brain barrier penetration compared to non-fluorinated analogs .
How does fluorine substitution at the 2-position influence metabolic stability compared to non-fluorinated analogs?
Advanced Research Question
Fluorine reduces oxidative metabolism by:
- Blocking Cytochrome P450 Oxidation : The C-F bond is resistant to enzymatic cleavage.
- Enhancing Lipophilicity : Increases membrane permeability.
Comparative studies using LC-MS/MS to measure plasma half-lives in vitro (e.g., microsomal stability assays) show fluorinated amines exhibit 2–3× longer half-lives than non-fluorinated counterparts .
How can computational methods optimize the design of fluorinated amines for receptor binding?
Advanced Research Question
- Molecular Dynamics (MD) Simulations : Predict binding affinities to targets like GPCRs or ion channels.
- Quantum Mechanical (QM) Calculations : Assess fluorine’s electronic effects on amine basicity.
- SAR Studies : Correlate substituent positions (e.g., fluorine vs. methyl) with activity.
For example, fluorine’s inductive effect can lower the amine pKa, altering protonation states in physiological conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
